Aldose Reductase Inhibitory Potency of 6-Methylthio Versus 6-Fluoro Spiro-Chroman-Imidazolidine-Diones: A Head-to-Head Patent Comparison
In the spiro-chroman-imidazolidine-dione series, the 6-methylthio-substituted derivative exhibited aldose reductase inhibitory potency similar to the resolved d-6-fluoro-spiro-[chroman-4,4′-imidazolidine]-2′,5′-dione, a finding explicitly described as 'unexpected' in the patent literature [1]. Prior art (U.S. Patent No. 4,117,230) had established that when alkyl substitutions larger than methyl were made at the 6-position, activity declined, with the unsubstituted 6-position being the most active—suggesting that the bulkier methylthio group should have shown reduced activity [1]. The patent discloses that the 6-methylthio derivative not only retained potency but also offered a unique metabolic advantage: in vivo cytochrome-mediated oxidation converts the methylthio (–SCH3) to the methylsulfinyl (–S(O)CH3) species, establishing a dynamic buffering system via thioredoxin/glutaredoxin-mediated reductive recycling that prolongs the plasma half-life of the total drug species [1]. This metabolic feature is absent in the 6-fluoro analog.
| Evidence Dimension | Aldose reductase inhibitory potency (in vivo sorbitol accumulation in diabetic rat sciatic nerve and lens) |
|---|---|
| Target Compound Data | 6-Methylthio-spiro-(chroman-4,4′-imidazolidine)-2′,5′-dione: potency similar to the resolved 6-fluoro compound; also demonstrates metabolic conversion to active methylsulfinyl species with prolonged plasma half-life |
| Comparator Or Baseline | d-6-Fluoro-spiro-[chroman-4,4′-imidazolidine]-2′,5′-dione (US 4,130,714): established aldose reductase inhibitor with confirmed in vivo efficacy |
| Quantified Difference | Potency described as 'similar' (qualitative equivalence); additional metabolic buffering advantage not shared by 6-fluoro analog |
| Conditions | In vivo diabetic rat model; sciatic nerve and lens sorbitol accumulation assays; in vitro human placental aldose reductase assay for the methylsulfinyl metabolite |
Why This Matters
This patent evidence establishes that the 6-methylthio group is not merely a tolerated substituent but provides pharmacodynamic equivalence to the 6-fluoro analog—the benchmark compound in this spiro-hydantoin series—while adding a distinct metabolic activation pathway that smaller or halogenated substituents cannot offer, making 6-(methylthio)chroman-4-amine a strategically differentiated starting material for aldose reductase inhibitor programs.
- [1] York BM Jr. (Alcon Laboratories, Inc.). Hydantoin Therapeutic Agents. European Patent EP0092386A2. Priority Date: 15 April 1982. Publication Date: 26 October 1983. See paragraphs [0004]–[0007] for unexpected activity of 6-methylthio vs. 6-fluoro and metabolic buffering mechanism. Available at: https://data.epo.org/publication-server/rest/v1.2/patents/EP0092386NWA2/document.html. View Source
